molecular formula C12H10O3 B6395630 2-(Furan-2-yl)-5-methylbenzoic acid, 95% CAS No. 1261928-08-8

2-(Furan-2-yl)-5-methylbenzoic acid, 95%

Cat. No. B6395630
CAS RN: 1261928-08-8
M. Wt: 202.21 g/mol
InChI Key: DMFIMMYABWXKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-5-methylbenzoic acid (FMB) is a naturally occurring organic compound found in various foods, such as apples and grapes. In the laboratory, FMB is used as a reagent for organic synthesis, primarily for the production of various pharmaceuticals, agrochemicals, and other organic compounds. FMB has a wide range of applications, including medicinal, agricultural, and industrial uses.

Mechanism of Action

2-(Furan-2-yl)-5-methylbenzoic acid, 95% acts as an electrophile, and its reaction with nucleophiles is typically catalyzed by strong acids, such as sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nucleophile to form the desired product.
Biochemical and Physiological Effects
2-(Furan-2-yl)-5-methylbenzoic acid, 95% has been shown to possess a variety of biochemical and physiological effects. For example, 2-(Furan-2-yl)-5-methylbenzoic acid, 95% has been shown to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and protozoa. In addition, 2-(Furan-2-yl)-5-methylbenzoic acid, 95% has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

2-(Furan-2-yl)-5-methylbenzoic acid, 95% is a versatile reagent for organic synthesis, and its use in the laboratory offers several advantages. 2-(Furan-2-yl)-5-methylbenzoic acid, 95% is relatively inexpensive and can be obtained in large quantities. In addition, 2-(Furan-2-yl)-5-methylbenzoic acid, 95% is relatively stable, and its reaction with nucleophiles is typically complete in a few hours. However, 2-(Furan-2-yl)-5-methylbenzoic acid, 95% is also sensitive to light and air, and its reaction with nucleophiles can be inhibited by the presence of other compounds.

Future Directions

In the future, 2-(Furan-2-yl)-5-methylbenzoic acid, 95% could be used to synthesize a variety of new compounds with potential therapeutic applications. For example, 2-(Furan-2-yl)-5-methylbenzoic acid, 95% could be used to synthesize novel anti-inflammatory agents, antifungal agents, and anti-cancer drugs. In addition, 2-(Furan-2-yl)-5-methylbenzoic acid, 95% could be used to synthesize peptide analogs, which could be used to study the structure and function of proteins in the body. Furthermore, 2-(Furan-2-yl)-5-methylbenzoic acid, 95% could be used to synthesize a variety of novel compounds with potential industrial applications, such as dyes and pigments. Finally, 2-(Furan-2-yl)-5-methylbenzoic acid, 95% could be used to synthesize compounds with potential agricultural applications, such as herbicides and insecticides.

Synthesis Methods

2-(Furan-2-yl)-5-methylbenzoic acid, 95% is synthesized through the condensation reaction of furan-2-yl methyl ketone and 5-methylbenzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is usually performed in an inert atmosphere. The reaction is typically carried out at temperatures ranging from 50 to 120°C and is typically complete in a few hours. The product is then isolated by distillation or crystallization.

Scientific Research Applications

2-(Furan-2-yl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-(Furan-2-yl)-5-methylbenzoic acid, 95% has also been used in the synthesis of a variety of bioactive compounds, such as benzodiazepines, anticonvulsants, and antifungal agents. In addition, 2-(Furan-2-yl)-5-methylbenzoic acid, 95% has been used in the synthesis of peptides, peptide analogs, and other biologically active compounds.

properties

IUPAC Name

2-(furan-2-yl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-4-5-9(10(7-8)12(13)14)11-3-2-6-15-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFIMMYABWXKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688502
Record name 2-(Furan-2-yl)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-08-8
Record name 2-(Furan-2-yl)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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